This compound is classified as a quinoline derivative, specifically an oxime and an ester. Quinoline derivatives are known for their diverse pharmacological properties, making them significant in drug development.
The synthesis of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate typically involves several key steps:
The molecular formula for ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate is , with a molecular weight of approximately 356.8 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H17ClN2O3 |
Molecular Weight | 356.8 g/mol |
IUPAC Name | Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI | InChI=1S/C19H17ClN2O3/c1-2... |
Canonical SMILES | CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3 |
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Benzylamine + Base (e.g., NaOH) | Varies based on nucleophile |
The mechanism of action of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate is primarily related to its interactions with biological targets, particularly enzymes and receptors involved in various cellular processes.
Research indicates that quinoline derivatives often exhibit activities such as:
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate has several significant applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7